5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of bromine, furan, thiazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s known that thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
It’s worth mentioning that some representatives of the thiazolo[4,5-b]pyridines class have been reported as histamine h3 receptor antagonists . This suggests that they may interact with these receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities.
Result of Action
The broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines suggests that this compound may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a thiazole ring to a pyridine derivative.
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated thiazolo[5,4-b]pyridine intermediate with furan-2-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
Properties
IUPAC Name |
5-bromo-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-9-11(17-22-13-3-2-8-20-18(13)25-17)4-5-12(10)21-16(23)14-6-7-15(19)24-14/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPBVNZARDCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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